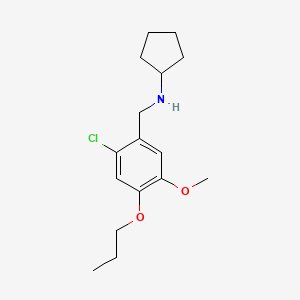
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine, also known as AG-013736, is a small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase activity. It was developed as a potential anti-cancer agent due to its ability to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.
Mecanismo De Acción
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine works by inhibiting the activity of VEGFR2, a receptor tyrosine kinase that plays a key role in angiogenesis. By blocking the signaling pathway of VEGFR2, this compound prevents the formation of new blood vessels, thereby starving tumors of the nutrients they need to grow and survive.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-angiogenic activity, it has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine in lab experiments is its specificity for VEGFR2, which allows for targeted inhibition of angiogenesis. However, its potency and pharmacokinetic properties may vary depending on the cell line or animal model used, which could affect the reproducibility of results.
Direcciones Futuras
There are several future directions for research on (2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective VEGFR2 inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment.
Métodos De Síntesis
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine can be synthesized using a multi-step process involving the reaction of 2-chloro-5-methoxy-4-propoxybenzyl chloride with cyclopentylamine. The resulting product is then purified using various chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
(2-chloro-5-methoxy-4-propoxybenzyl)cyclopentylamine has been extensively studied for its potential anti-cancer activity. It has been shown to inhibit angiogenesis and tumor growth in various preclinical models of cancer, including breast, lung, and colon cancer. Clinical trials have also been conducted to evaluate its safety and efficacy in treating advanced solid tumors. However, further research is needed to fully understand its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
N-[(2-chloro-5-methoxy-4-propoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-3-8-20-16-10-14(17)12(9-15(16)19-2)11-18-13-6-4-5-7-13/h9-10,13,18H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZIQCUDJLUPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CNC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
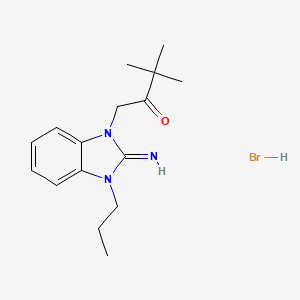
![N'-[5-(4-bromobenzoyl)-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl]-N,N-dimethylimidoformamide](/img/structure/B4895936.png)
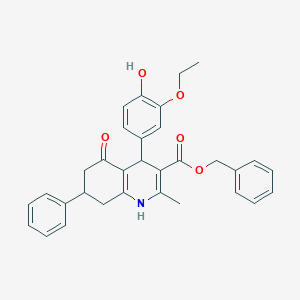
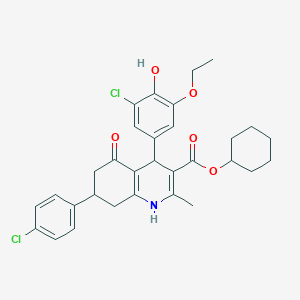
![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
![1-(3-bromophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895957.png)
![9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4895964.png)
![5-(4-methoxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4895971.png)
![1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)
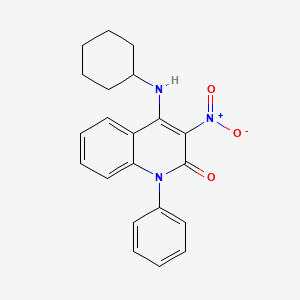
![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4895997.png)
![2-chloro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4895999.png)
![3-(4-methylphenyl)-1-phenyl-1,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium bromide](/img/structure/B4896000.png)